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Compound of Interest

4-Chloro-6-
Compound Name:
(trifluoromethyl)isoindoline

Cat. No.: B13144164

Get Quote

Executive Summary

4-Chloro-6-(trifluoromethyl)isoindoline is a specialized heterocyclic building block used

primarily in the development of pharmaceuticals targeting the Central Nervous System (CNS)
and oncology pathways (e.g., kinase inhibitors, sodium channel blockers). Unlike commodity
chemicals, this compound is classified as a "Make-on-Demand" or Tier 3 Rare Intermediate. It
is rarely available in stock for immediate shipment and typically requires a lead time of 4-8
weeks for custom synthesis.

This guide provides the critical data needed to procure or synthesize this compound, ensuring
supply chain security for drug discovery programs.

Chemical Profile & Identity

Before engaging suppliers, verify the exact isomerism using the identifiers below. The specific
substitution pattern (4-Cl, 6-CF3) is critical for Structure-Activity Relationship (SAR) studies and
must not be confused with the more common 5-trifluoromethyl analogs.
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Property Data

) 4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-
Systematic Name

isoindole
Common Name 4-Chloro-6-(trifluoromethyl)isoindoline
CAS Number Not widely listed (Search by Structure/SMILES)
Molecular Formula CoH7CIFsN
Molecular Weight 221.61 g/mol
SMILES FC(F)(F)C1=CC(Cl)=C2CNCC2=C1
LogP (Predicted) ~2.3
pKa (Predicted) ~9.5 (Secondary Amine)

Commercial Landscape
Availability Status

e Stock Status: Non-Stock / Custom Synthesis Only.

o Typical Purity: >95% (NMR), often supplied as the Hydrochloride (HCI) salt to improve
stability.

o Lead Time: 4-8 Weeks (Synthesis), 1-2 Weeks (If found in aggregator surplus).

Sourcing Strategy

Because this compound is not a catalog standard, researchers should not rely on simple
keyword searches on general sites (e.g., Sigma, Fisher). Instead, utilize the following tiered
sourcing strategy:

Tier 1: Custom Synthesis & CROs (Primary Source)

These organizations have the validated protocols to synthesize isoindoline cores and can scale
from milligrams to kilograms.
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e Enamine: Specializes in fluorinated heterocycles; high probability of having the precursor in
stock.

o WuXi AppTec: Suitable for scale-up (>100g) requirements.

o Combi-Blocks: Often lists rare building blocks; check for the phthalimide precursor if the
amine is unavailable.

Tier 2: Chemical Aggregators

Use these platforms to check for sporadic surplus stock from cancelled custom batches.
e ChemSrc / MolPort: Search using the SMILES string provided above.
» SciFinder/Reaxys: Use substructure search to find vendors claiming "on-demand" capability.

Technical Synthesis Guide

For internal synthesis or to validate a CRO's proposed route, the following methodology is the
industry standard for accessing 4,6-disubstituted isoindolines.

Retrosynthetic Analysis

The most robust route utilizes the Phthalimide Reduction pathway. Direct electrophilic
substitution on the isoindoline core is not recommended due to regioselectivity issues caused
by the deactivating trifluoromethyl group.

BH3-THF or LiAIH4
3-Chloro-5-(trifluoromethyl) Reduction 4-Chloro-6-(trifluoromethyl)
phthalimide isoindoline (Target)

Click to download full resolution via product page

3-Chloro-5-(trifluoromethyl)
phthalic anhydride

Figure 1: Primary synthetic pathway for 4-Chloro-6-(trifluoromethyl)isoindoline.

Detailed Protocol
Step 1: Formation of the Phthalimide
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e Precursor: 3-Chloro-5-(trifluoromethyl)phthalic anhydride (Commercial availability is higher
for this intermediate).

» Reagents: Urea (excess) or Ammonium Acetate.
« Conditions: Melt reaction at 150-180°C or reflux in acetic acid.

e Mechanism: The anhydride undergoes ring-opening by ammonia/urea followed by ring
closure to form the stable imide.

Step 2: Reduction to Isoindoline

» Reagents: Borane-Tetrahydrofuran complex (BHs[1]- THF) is preferred over Lithium
Aluminum Hydride (LiAIH4) to avoid potential dechlorination of the aromatic ring.

e Conditions: Reflux in anhydrous THF for 12—24 hours.

o Work-up: Careful quenching with methanol/HCl is required to break the boron-amine
complex. The product is then isolated as the HCI salt.

Quality Control (QC) Criteria

When receiving a batch from a supplier or completing synthesis, validate using:

e 1H NMR (DMSO-de): Look for the characteristic singlet (or splitting) of the methylene protons
at positions 1 and 3 (~4.5 ppm).

e 19F NMR: Confirm the single CFs signal (typically -60 to -65 ppm).
e LC-MS: Confirm Mass [M+H]* = 222.1.

Applications in Drug Discovery

This specific scaffold is valuable for modulating the physicochemical properties of a drug
candidate:

 Lipophilicity Modulation: The CFs group increases lipophilicity (LogP) and metabolic stability
(blocking metabolic soft spots).
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o Electronic Effects: The electron-withdrawing nature of both Cl and CFs reduces the basicity
of the isoindoline nitrogen, potentially altering binding affinity in the active site.

o Target Classes:
o Kinase Inhibitors: Used as a hinge-binding motif or solvent-exposed tail.
o lon Channels: Sodium channel blockers (Nav1.7) often utilize isoindoline cores.

Safety & Handling

e Hazards: Likely causes skin corrosion/irritation (H314) and serious eye damage (H318) due
to the secondary amine.

o Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen). The free base absorbs
CO: from the air; the HCI salt is hygroscopic.

» Disposal: Halogenated organic waste streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Commercial Availability & Synthesis Guide: 4-Chloro-6-
(trifluoromethyl)isoindoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b13144164/docs#commercial-availability-synthesis-
guide-4-chloro-6-trifluoromethyl-isoindoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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